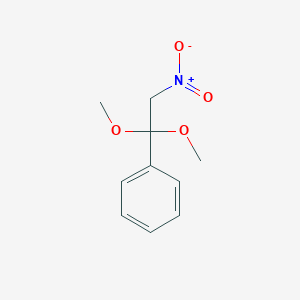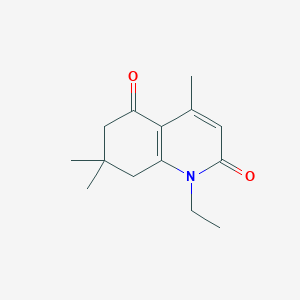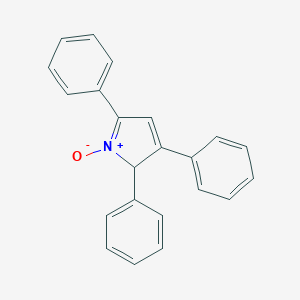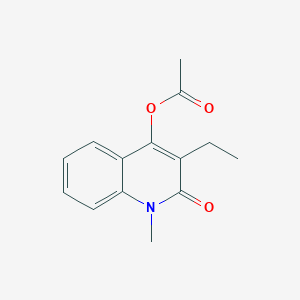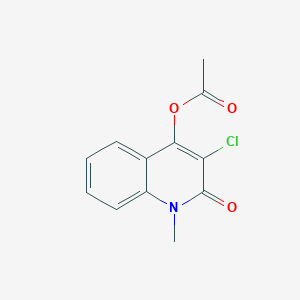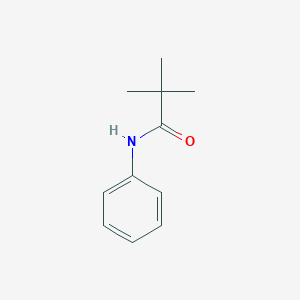
Pivalanilide
Overview
Description
Pivalanilide , also known as 2,2-dimethyl-N-phenylpropanamide , is a chemical compound with the molecular formula C₁₁H₁₅NO . Its average mass is approximately 177.24 Da . Pivalanilide is a white crystalline solid that has been studied for various applications.
Synthesis Analysis
The synthesis of Pivalanilide involves the reaction between 2,2-dimethylpropionyl chloride and aniline . This process results in the formation of the amide functional group, with the pivaloyl (tert-butylcarbonyl) group attached to the nitrogen atom of aniline. The reaction typically occurs under mild conditions and yields the desired product .
Molecular Structure Analysis
Pivalanilide’s molecular structure consists of a central amide group (C=O) flanked by two methyl groups (CH₃) and a phenyl ring. The tert-butyl (pivaloyl) group provides steric hindrance, affecting the compound’s reactivity and stability .
Scientific Research Applications
Organic Chemistry
Pivalanilide has been used in the field of organic chemistry, specifically in the synthesis of diselenides .
Summary of the Application
In a study, researchers aimed to develop a new series of diselenides with O···Se non-bonded interactions . Pivalanilide was used in the synthesis of these diselenides.
Methods of Application
The synthesis of diselenides was performed by a simple and efficient synthetic route . A mixture of pivalanilide, Pd(OAc)2, Na2S2O8, and toluene was prepared in a sealed tube, to which a ligand was added . The mixture was stirred for 1 min, and then TFA was added . The reaction mixture was stirred vigorously at 70°C and monitored by GC-MS and TLC .
Results or Outcomes
The study resulted in the successful synthesis of picolylamide-based diselenides . The X-ray structure of the most active compound showed non-bonded interaction between the selenium and the oxygen atom that are in close proximity and may be responsible for the increased antioxidant activity .
Medicine and Healthcare
Scientific research, including studies involving compounds like Pivalanilide, is used to develop new drugs, medical treatments, and vaccines . It is also used to understand the causes and risk factors of diseases, as well as to develop new diagnostic tools and medical procedures .
Variables are the building blocks of scientific inquiry, representing the factors or characteristics that can change or vary within an experiment or study . A deep understanding of variables is crucial for designing, conducting, and analyzing research effectively .
In scientific research, variables serve several key functions :
- Define Relationships: Variables allow researchers to investigate the relationships between different factors and characteristics, providing insights into the underlying mechanisms that drive phenomena and outcomes .
- Establish Comparisons: By manipulating and comparing variables, scientists can assess the impact of specific factors on the results of an experiment or study, helping to establish cause-and-effect relationships .
- Facilitate Measurement: Variables serve as the basis for measurement and data collection in research, enabling researchers to quantify and analyze the changes and patterns that occur during the course of an investigation .
- Support Hypothesis Testing: By identifying and examining relevant variables, scientists can develop and test hypotheses, advancing knowledge and understanding within their field .
Variables are the building blocks of scientific inquiry, representing the factors or characteristics that can change or vary within an experiment or study . A deep understanding of variables is crucial for designing, conducting, and analyzing research effectively .
In scientific research, variables serve several key functions :
- Define Relationships: Variables allow researchers to investigate the relationships between different factors and characteristics, providing insights into the underlying mechanisms that drive phenomena and outcomes .
- Establish Comparisons: By manipulating and comparing variables, scientists can assess the impact of specific factors on the results of an experiment or study, helping to establish cause-and-effect relationships .
- Facilitate Measurement: Variables serve as the basis for measurement and data collection in research, enabling researchers to quantify and analyze the changes and patterns that occur during the course of an investigation .
- Support Hypothesis Testing: By identifying and examining relevant variables, scientists can develop and test hypotheses, advancing knowledge and understanding within their field .
properties
IUPAC Name |
2,2-dimethyl-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJNWXYSLBGWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216455 | |
| Record name | Pivalanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pivalanilide | |
CAS RN |
6625-74-7 | |
| Record name | 2,2-Dimethyl-N-phenylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6625-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivalanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006625747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivalanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pivalanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pivalanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pivalanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-(1,5-dimethylhexyl)-2-nitro-10,13-dimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B372220.png)
![[1]benzofuro[2',3':3,4]cyclobuta[1,2-b][1]benzofuran-4c,9c(4bH,9bH)-dicarbonitrile](/img/structure/B372222.png)
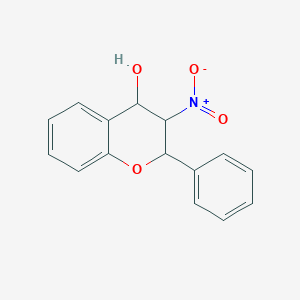

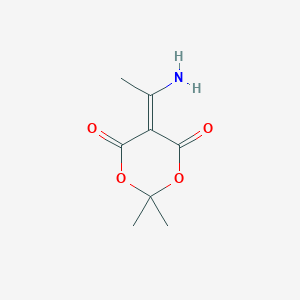
![3-[2-(Allyloxy)phenyl]-2-cyanoacrylic acid](/img/structure/B372226.png)
